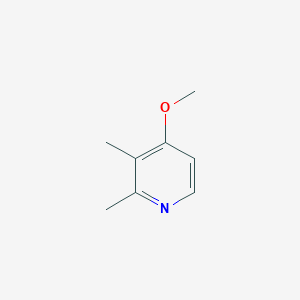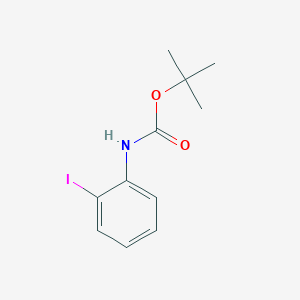
N-Boc-2-iodoaniline
Übersicht
Beschreibung
N-Boc-2-iodoaniline, also known as 1-(tert-Butoxycarbonylamino)-2-iodobenzene, is an organic compound with the molecular formula C11H14INO2. It is a derivative of aniline where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and an iodine atom is attached to the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-iodoaniline has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
Target of Action
N-Boc-2-iodoaniline, also known as 1-(tert-Butoxycarbonylamino)-2-iodobenzene , is a chemical compound used in various organic synthesesIt’s important to note that the compound’s iodine atom can potentially interact with various biological targets, especially those involved in halogen bonding .
Mode of Action
The iodine atom in the compound can participate in electrophilic aromatic substitution reactions, which could potentially alter the function of target molecules .
Biochemical Pathways
Iodinated compounds like this compound can potentially affect various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s iodine atom and boc (tert-butoxycarbonyl) group could potentially influence its bioavailability and metabolic stability .
Result of Action
The compound’s potential to participate in electrophilic aromatic substitution reactions could lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the action, efficacy, and stability of this compound. For instance, the compound’s boiling point is 85-95 °C at 0.5 mmHg , suggesting that it could be volatile under certain conditions.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Boc-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-Boc-aniline. The reaction typically uses iodine (I2) and a suitable oxidizing agent such as potassium iodide (KI) in the presence of a base like sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Sonogashira Coupling: Palladium catalysts and copper iodide (CuI) with terminal alkynes in the presence of a base like triethylamine (Et3N).
Buchwald-Hartwig Amination: Palladium catalysts and amines in the presence of a base like sodium tert-butoxide (NaOtBu).
Major Products: The major products formed from these reactions include various substituted anilines, indoles, and other heterocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
N-Boc-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-Boc-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
N-Boc-2-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-Boc-2-iodoaniline is unique due to the presence of the iodine atom, which makes it highly reactive in various coupling reactions. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, and fluorine allow for more efficient and selective transformations in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-iodophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKNLRMZVGYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437302 | |
| Record name | N-Boc-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161117-84-6 | |
| Record name | N-tert-Butoxycarbonyl-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161117-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-2-iodoaniline in the synthesis of dihydroquinoxalinones?
A: this compound serves as a crucial building block in the synthesis of enantiopure 3-substituted dihydroquinoxalinones. It undergoes a copper-catalyzed coupling reaction with α-amino acids to form N-arylated α-amino acids [, ]. These intermediates are then cyclized and deprotected to yield the target dihydroquinoxalinones [, ].
Q2: What are the advantages of using a ligand-free copper catalyst in this reaction?
A: Both papers highlight the use of a ligand-free copper catalyst in the coupling reaction of this compound with α-amino acids [, ]. This approach offers several advantages, including simplified reaction conditions, reduced cost, and potentially lower environmental impact compared to reactions employing complex ligands.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
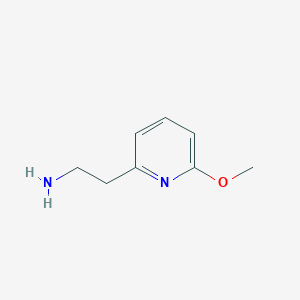


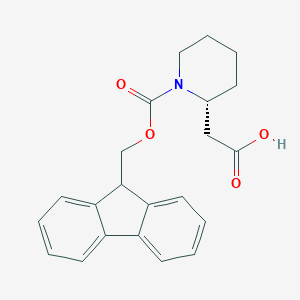
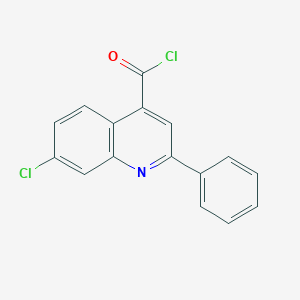

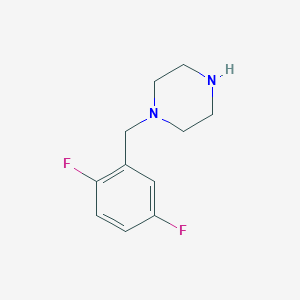
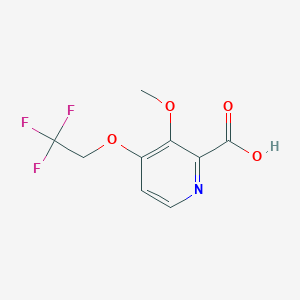
![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)
